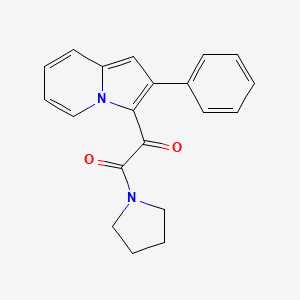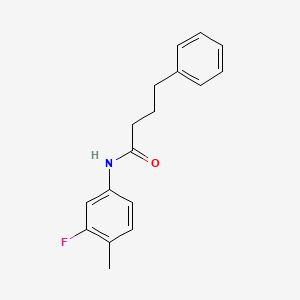
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to act as a modulator of certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which may contribute to its potential as an antipsychotic agent. It has also been shown to have analgesic effects in animal models, possibly through modulation of the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone in lab experiments is its unique structure and potential for use in various biochemical and physiological studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Direcciones Futuras
There are several future directions that could be pursued in the study of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone. For example, further studies could be done to elucidate its mechanism of action and potential therapeutic effects. Additionally, studies could be done to investigate its potential use in other scientific research fields, such as cancer biology or immunology. Finally, studies could be done to optimize the synthesis method and purification techniques for this compound.
Métodos De Síntesis
The synthesis of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone involves several steps. The starting materials are 2-phenylindole and pyrrolidine-2,5-dione. These two compounds are reacted together in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or ethanol, at a specific temperature and for a certain duration. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone has potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have affinity for certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in various physiological processes. It has also been studied for its potential as an antipsychotic and analgesic agent.
Propiedades
IUPAC Name |
1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(20(24)21-11-6-7-12-21)18-17(15-8-2-1-3-9-15)14-16-10-4-5-13-22(16)18/h1-5,8-10,13-14H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFEZBDYLDBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)
![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)


![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)

![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)

![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)

![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)